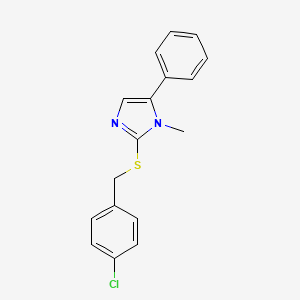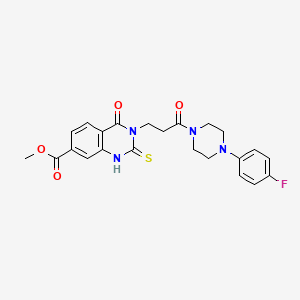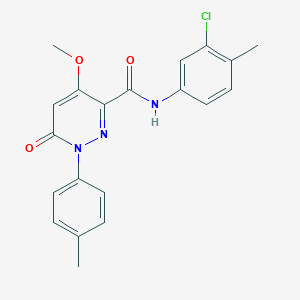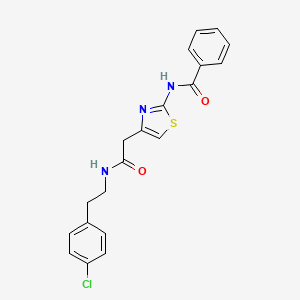![molecular formula C16H19N3O4S B11280498 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11280498.png)
6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like PCl5 for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-ethyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H19N3O4S/c1-2-12-3-4-13(14-5-6-16(20)18-17-14)11-15(12)24(21,22)19-7-9-23-10-8-19/h3-6,11H,2,7-10H2,1H3,(H,18,20) |
InChI Key |
SMLCNACDNNWTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11280415.png)
![N-(3-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11280421.png)
![N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11280441.png)
![2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B11280447.png)
![N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-4-methylphenyl]propanamide](/img/structure/B11280452.png)
![2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B11280461.png)
![1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one](/img/structure/B11280469.png)


![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11280495.png)

![N-cycloheptyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11280501.png)


